Selective AChE Inhibition and CNS Selectivity Compared to Pectolinarin and Aglycones
Linarin exhibits selective acetylcholinesterase (AChE) inhibitory activity with an IC50 of 3.801 ± 1.149 μM [1]. This activity is dependent on the 4'-methoxyl group and the 7-O-sugar moiety [1]. In contrast, the corresponding aglycone acacetin does not demonstrate comparable CNS activity in systemic administration models [2]. Furthermore, in a direct comparative ex vivo study, the AChE inhibition achieved by a high dose of linarin (140 mg/kg, i.p.) in mouse cortex and hippocampus was statistically equivalent to that of the positive control huperzine A (0.5 mg/kg, i.p.) [1].
| Evidence Dimension | In vitro AChE Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 3.801 ± 1.149 μM |
| Comparator Or Baseline | Huperzine A (positive control) equivalent inhibition at 0.5 mg/kg; Aglycone acacetin (inactive in CNS models) |
| Quantified Difference | Linarin inhibits AChE with low micromolar potency; aglycone inactive; linarin achieves comparable in vivo efficacy to huperzine A. |
| Conditions | Ellman's colorimetric assay on mouse brain AChE; ex vivo mouse model (35, 70, 140 mg/kg i.p.) |
Why This Matters
For CNS-targeted research, linarin provides a unique combination of AChE inhibition and neuroprotection not shared by its aglycone or other flavonoid glycosides like pectolinarin.
- [1] Xinchi Feng, Xin Wang, Youping Liu, Xin Di. Linarin inhibits the acetylcholinesterase activity in-vitro and ex-vivo. Iranian Journal of Pharmaceutical Research, 2015, 14(3), 949-954. PMID: 26330885. View Source
- [2] Sebastián P Fernández, Cristina Wasowski, Alejandro C Paladini, Mariel Marder. Central nervous system depressant action of flavonoid glycosides. European Journal of Pharmacology, 2006, 539(3), 168-176. DOI: 10.1016/j.ejphar.2006.04.004. View Source
